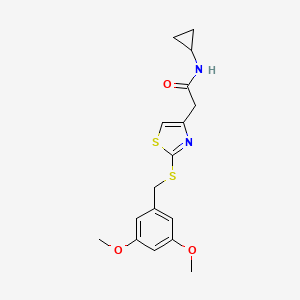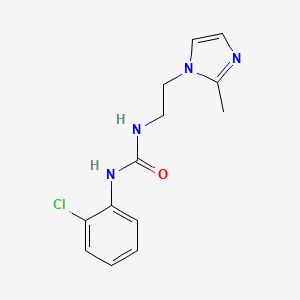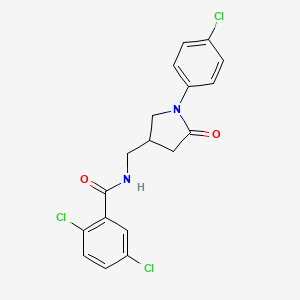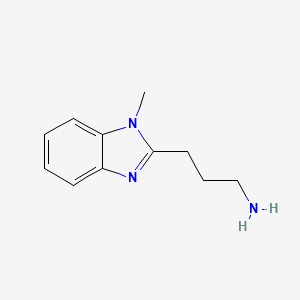![molecular formula C13H11N5O3S3 B2810181 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2320543-81-3](/img/structure/B2810181.png)
4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one, also known as BTP, is a chemical compound that has gained attention in recent years due to its potential use in scientific research. BTP is a small molecule inhibitor of protein-protein interactions and has been found to have a wide range of applications in various fields of research.
Aplicaciones Científicas De Investigación
1. Antimicrobial and Antifungal Activities Several derivatives of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one exhibit significant antimicrobial and antifungal properties. For instance, a class of piperazine-based 2-benzothiazolylimino-4-thiazolidinones showed promising antimicrobial effects with minimum inhibitory concentrations in the low μM range against Mycobacterium tuberculosis. Similarly, 1,3,4-thiadiazoles, 1,2,4-triazoles, and 1,3,4-oxadiazoles containing the piperazine nucleus displayed moderate activity towards Bacillus Subtilis and Escherichia Coli. Moreover, certain derivatives have been noted for their antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, comparable to established drugs like norfloxacin and ciprofloxacin (Pancholia et al., 2016) (Deshmukh et al., 2017) (Foroumadi et al., 2005).
2. Antileishmanial and Antitubercular Properties Certain synthesized 5-(5-nitrofuran-2-y1)-1,3,4-thiadiazoles with piperazinyl-linked benzamidine substituents displayed significant antileishmanial activity. One compound in particular showed a very low level of toxicity and high selectivity, indicating potential for further development. Similarly, novel benzo[d]isoxazole derivatives exhibited moderate to very good anti-tubercular activity against Mycobacterium tuberculosis strains, with some compounds showing promising minimum inhibitory concentrations (Tahghighi et al., 2011) (Naidu et al., 2016).
3. Anti-inflammatory and Antiproliferative Effects Compounds derived from 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one have been found to exhibit anti-inflammatory activities. In vitro and in vivo studies have shown significant membrane stabilization and protection against induced inflammation. Furthermore, certain derivatives demonstrated notable antiproliferative activity against various human tumor-derived cell lines, indicating their potential for cancer therapy (Ahmed et al., 2017) (Al-Soud et al., 2010).
4. Applications in Synthesis of Novel Compounds The structural framework of 4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one has been utilized in the synthesis of various novel compounds. For instance, electrochemical syntheses involving the oxidation of related compounds have led to the creation of new arylthiobenzazoles. Furthermore, the structural moiety has been used in the synthesis of nonionic surfactants with potential applications in various fields, indicating the chemical versatility and utility of this compound (Amani & Nematollahi, 2012) (Abdelmajeid et al., 2017).
Propiedades
IUPAC Name |
4-(2,1,3-benzothiadiazol-4-ylsulfonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O3S3/c19-11-8-17(5-6-18(11)13-14-4-7-22-13)24(20,21)10-3-1-2-9-12(10)16-23-15-9/h1-4,7H,5-6,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQEDJMHJGPKSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=CC3=NSN=C32)C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Benzo[c][1,2,5]thiadiazol-4-ylsulfonyl)-1-(thiazol-2-yl)piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl N-(1-formylspiro[3.3]heptan-3-yl)carbamate](/img/structure/B2810098.png)






![1-(5-cyclopropylhexahydropyrrolo[3,4-c]pyrrol-2(1H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B2810108.png)
![(E)-3-(dimethylamino)-1-[2-(4-pyridinyl)-1,3-thiazol-5-yl]-2-propen-1-one](/img/structure/B2810109.png)

![(E)-N-(4-ethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2810113.png)
![N-{5-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-4-fluorobenzamide](/img/structure/B2810115.png)

